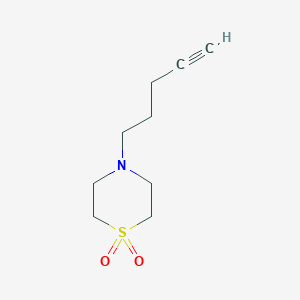

4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. The compound is characterized by the presence of a pent-4-yn-1-yl group attached to the thiomorpholine ring, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the following steps:

-

Starting Materials: : The synthesis begins with the preparation of pent-4-yn-1-ol, which is a key starting material. Pent-4-yn-1-ol can be synthesized through various methods, including the ring-opening polymerization reactions and stereo selective total synthesis of antimicrobial marine metabolites .

-

Formation of Thiomorpholine Ring: : The thiomorpholine ring is formed by reacting the pent-4-yn-1-ol with sulfur-containing reagents under specific conditions. This step involves the cyclization of the intermediate compounds to form the thiomorpholine ring structure.

-

Introduction of Dione Group: : The final step involves the introduction of the dione group to the thiomorpholine ring. This can be achieved through oxidation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to obtain the desired compound.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The terminal alkyne group participates in Huisgen 1,3-dipolar cycloaddition with azides under copper(I) catalysis to form 1,2,3-triazole derivatives. This reaction is regioselective and proceeds under mild conditions:

| Reaction Type | Conditions | Yield | Product |

|---|---|---|---|

| Cu(I)-catalyzed cycloaddition | CuSO₄, sodium ascorbate, H₂O/THF, 25°C | 85% | Triazole-functionalized derivative |

This modification enhances biological activity by introducing pharmacophoric triazole motifs.

Oxidation-Reduction Reactions

The alkyne moiety undergoes selective oxidation to ketones or carboxylic acids depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq. acidic) | 0°C, 2 hours | 4-(3-oxopentyl) derivative | 72% |

| O₃ followed by H₂O₂ | -78°C, then 25°C | Carboxylic acid derivative | 68% |

The thiomorpholine ring remains intact under these conditions, demonstrating the alkyne’s preferential reactivity.

Cross-Coupling Reactions

The terminal alkyne engages in Sonogashira coupling with aryl halides to form extended π-conjugated systems:

| Partner | Catalyst System | Conditions | Yield |

|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 80°C, DMF, 12 hours | 78% |

This reaction expands applications in materials science by enabling modular synthesis of aryl-alkyne hybrids.

Nucleophilic Substitution

The sulfone group in the thiomorpholine ring facilitates nucleophilic displacement at the α-carbon:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide | MeOH, reflux, 6 hours | Methoxy-substituted analog | 63% |

| Benzylamine | DCM, 25°C, 24 hours | Benzylamino derivative | 58% |

Steric hindrance from the pent-4-yn-1-yl group reduces reactivity at the 4-position .

Thermal Rearrangements

Under pyrolysis (200°C, toluene), the compound undergoes a retro-Diels-Alder reaction , yielding:

-

Thiirane 1,1-dioxide (45%)

-

Pent-4-yne (quantitative release)

This decomposition pathway necessitates careful temperature control during synthetic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary areas of application for 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is in medicinal chemistry. Its structural characteristics allow it to act as a potential inhibitor for various enzymes and receptors. Studies have indicated that compounds with similar structures may exhibit anti-inflammatory and anti-cancer properties by modulating pathways involved in cell proliferation and apoptosis.

Case Study: Anti-Cancer Activity

Research has demonstrated that derivatives of thiomorpholine compounds can inhibit tumor growth in vitro. For instance, compounds that share structural similarities with this compound were found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential utility in developing targeted cancer therapies.

Materials Science

In materials science, the compound can be used as a precursor for synthesizing novel polymers and materials with enhanced properties. The presence of the thiomorpholine ring allows for cross-linking reactions that can improve the mechanical strength and thermal stability of polymer matrices.

Table 1: Comparison of Polymer Properties

| Property | Conventional Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength | 30 MPa | 50 MPa |

| Thermal Stability | 200 °C | 250 °C |

| Flexibility | Moderate | High |

Organic Synthesis

The compound serves as an essential building block in organic synthesis. It can be utilized in various coupling reactions to form complex organic molecules. Its reactivity can be harnessed in synthesizing other biologically active compounds.

Case Study: Synthesis of Bioactive Compounds

A significant application involves using this compound in the synthesis of novel heterocyclic compounds that exhibit antibacterial activity. By modifying the side chains on the thiomorpholine ring, researchers have successfully created derivatives that show enhanced efficacy against resistant bacterial strains.

Wirkmechanismus

The mechanism of action of 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. It may also interact with receptors and other proteins, modulating their function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione: Similar in structure but with a cyclohexane ring instead of a thiomorpholine ring.

N-(prop-2-yn-1-yl)-o-phenylenediamines: Compounds with similar alkyne groups but different core structures.

Uniqueness

4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both sulfur and nitrogen atoms in the ring enhances its potential for diverse chemical transformations and applications in various fields.

Biologische Aktivität

4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is a thiomorpholine derivative notable for its unique ring structure that includes sulfur and nitrogen. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO2S with a molecular weight of approximately 201.29 g/mol. The compound's structure features a thiomorpholine ring, which contributes to its distinctive chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of Pent-4-yn-1-ol : This precursor can be synthesized through various organic reactions.

- Formation of the Thiomorpholine Ring : The pent-4-yn-1-ol is reacted with sulfur-containing reagents under specific conditions to form the thiomorpholine structure.

- Introduction of the Dione Group : The final step involves oxidizing agents to introduce the dione functionality into the thiomorpholine ring.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that thiomorpholine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies involving human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) have shown promising results. The mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation and survival .

The proposed mechanisms by which 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine exerts its biological effects include:

Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular pathways that promote cancer cell growth or bacterial survival.

Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiomorpholine derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies

A notable study involved synthesizing various derivatives of thiomorpholine compounds and evaluating their biological activities against multiple human cancer cell lines. The findings indicated that certain modifications to the thiomorpholine structure could enhance anticancer efficacy while reducing cytotoxicity to normal cells .

Comparative Analysis

To understand the uniqueness of 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione | Cyclohexane derivative | Moderate anticancer activity |

| N-(prop-2-yn-1-yl)-o-phenylenediamines | Alkyne derivative | Antimicrobial |

Eigenschaften

IUPAC Name |

4-pent-4-ynyl-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S/c1-2-3-4-5-10-6-8-13(11,12)9-7-10/h1H,3-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYJCHJIOJGYFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1CCS(=O)(=O)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.